(R)-N-(2-phenylpropyl)propane-2-sulfonamide
Overview
Description
®-N-(2-phenylpropyl)propane-2-sulfonamide is a chiral sulfonamide compound. Sulfonamides are a class of organic compounds that contain the sulfonamide functional group. They are widely used in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-phenylpropyl)propane-2-sulfonamide typically involves the reaction of ®-2-phenylpropylamine with propane-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for sulfonamides often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sulfonamides can undergo oxidation reactions, often leading to the formation of sulfonic acids.
Reduction: Reduction of sulfonamides can yield amines and other reduced products.
Substitution: Sulfonamides can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(2-phenylpropyl)propane-2-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, sulfonamides are often studied for their enzyme inhibitory properties. They can act as inhibitors of carbonic anhydrase and other enzymes.
Medicine
Sulfonamides have a long history of use as antibiotics. While ®-N-(2-phenylpropyl)propane-2-sulfonamide may not be used directly as a drug, its derivatives could have potential therapeutic applications.
Industry
In industry, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-(2-phenylpropyl)propane-2-sulfonamide would depend on its specific application. Generally, sulfonamides inhibit enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylpropyl)propane-2-sulfonamide: The non-chiral version of the compound.
N-(2-phenylethyl)propane-2-sulfonamide: A similar compound with a different alkyl chain length.
N-(2-phenylpropyl)butane-2-sulfonamide: A compound with a different sulfonamide group.
Uniqueness
®-N-(2-phenylpropyl)propane-2-sulfonamide is unique due to its chiral nature, which can impart specific biological activities and selectivity in reactions.
Properties
IUPAC Name |
N-(2-phenylpropyl)propane-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-10(2)16(14,15)13-9-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYDOWJVBIJBQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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